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Introduction: Fevipiprant (QAW039) is an orally administered, selective antagonist of the
prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous
molecule expressed on Th2 cells (CRTh2 or DP2).[1] The rationale for its development in
asthma stems from the central role of PGD2 in orchestrating type 2 (T2) inflammatory
responses.[2][3][4] PGD2 is primarily released by mast cells upon allergen exposure and acts
on the DP2 receptor expressed on key inflammatory cells—including eosinophils, T-helper 2
(Th2) cells, and type 2 innate lymphoid cells (ILC2s)—to promote their recruitment, activation,
and survival.[2] By blocking this interaction, Fevipiprant was hypothesized to reduce
eosinophilic airway inflammation and improve asthma outcomes.

While early phase trials showed promise in reducing airway eosinophils, subsequent large-
scale Phase 3 trials (LUSTER-1, LUSTER-2, ZEAL-1, ZEAL-2) in patients with moderate-to-
severe asthma failed to meet their primary endpoints for reducing asthma exacerbations or
significantly improving lung function. Despite these outcomes, the data generated and the
methodologies employed provide a valuable framework for designing future studies of DP2
antagonists or other targeted oral therapies in specific asthma endotypes. These notes provide
a detailed overview of the Fevipiprant signaling pathway, a summary of key clinical trial data,
and a comprehensive protocol for designing future efficacy studies.
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Fevipiprant Mechanism of Action: The PGD2-DP2
Signaling Pathway

Prostaglandin D2 (PGD?2) is a critical lipid mediator in the asthma inflammatory cascade. Upon
allergen challenge, mast cells degranulate and release PGD2, which then binds to the DP2
receptor on the surface of eosinophils and Th2 cells. This binding event triggers a G-protein
coupled signaling cascade that results in chemotaxis (cell recruitment), activation, and the
release of pro-inflammatory cytokines and cytotoxic granules, contributing to airway
hyperresponsiveness, mucus production, and tissue remodeling. Fevipiprant acts as a
competitive antagonist, occupying the DP2 receptor to prevent PGD2 binding and interrupt
these downstream inflammatory effects.
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Caption: Fevipiprant blocks PGD2 binding to the DP2 receptor on inflammatory cells.

Summary of Key Fevipiprant Clinical Trial Data

The following tables summarize efficacy data from key Phase 2 and Phase 3 clinical trials.
While the Phase 3 trials did not achieve statistical significance on primary endpoints after
multiplicity adjustments, the data are presented to inform future trial design and power
calculations.
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Table 1: Efficacy in Severe Asthma (LUSTER-1 &
LUSTER-2 Trials)

Design: 52-week, randomized, double-blind, placebo-controlled trials in patients (=12 years)
with severe asthma on GINA Step 4/5 therapy.

. Fevipiprant Fevipiprant

Endpoint Subgroup Placebo
150 mg 450 mg
Annualized Rate
of : N
High Eosinophils ) )
Moderate/Severe - Rate Ratio: 1.04 Rate Ratio: 0.83
_ (=250/puL)

Exacerbations
(LUSTER-1)
Overall

) - Rate Ratio: 0.96 Rate Ratio: 0.78
Population

Annualized Rate

of
High Eosinophils ) )
Moderate/Severe - Rate Ratio: 0.69 Rate Ratio: 0.72
) (=250/uL)
Exacerbations

(LUSTER-2)

Overall
) - Rate Ratio: 0.82 Rate Ratio: 0.76
Population

Note: Rate Ratios are vs. Placebo. Values <1.0 indicate a lower rate of exacerbations for
Fevipiprant. Neither trial showed a statistically significant reduction after adjusting for multiple
testing.

Table 2: Efficacy in Moderate Asthma (ZEAL-1 & ZEAL-2
Trials)

Design: 12-week, randomized, double-blind, placebo-controlled trials in patients (=12 years)
with uncontrolled moderate asthma.
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Endpoint Study Placebo Fevipiprant 150 mg

Change from Baseline
in Pre-Dose FEV1 ZEAL-1 +71mL
(mL)

+112 mL (Difference:
+41 mL)

+126 mL (Difference:
-31 mL)

ZEAL-2 +157 mL

Note: The primary endpoint of change from baseline in pre-dose FEV1 was not met in either
study.

Table 3: Efficacy in Eosinophilic Asthma (Phase 2 Trial)

Design: 12-week, randomized, single-center, placebo-controlled trial in patients with moderate-
to-severe asthma and sputum eosinophilia (=2%).

Fevipiprant 225 mg

Endpoint Placebo Group . . Fold Reduction
(Twice Daily)

Geometric Mean Change from 4.6% to Change from 5.4% to 3.5-fold greater

Sputum Eosinophil % 3.9% 1.1% reduction vs. Placebo

Proposed Protocol for a Phase 3 Clinical Trial

This protocol outlines a study to assess the efficacy and safety of an investigational DP2
antagonist in a targeted population of patients with eosinophilic asthma.

Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to
Evaluate the Efficacy and Safety of [Investigational Drug] as Add-on Therapy in Patients with
Uncontrolled, Severe Eosinophilic Asthma.

Study Objectives:

e Primary Objective: To evaluate the effect of [Investigational Drug] compared with placebo on
the annualized rate of moderate and severe asthma exacerbations over a 52-week treatment
period.
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e Secondary Objectives:

(¢]

To assess the effect on lung function via change from baseline in pre-bronchodilator FEV1.

o To evaluate the effect on airway inflammation via change from baseline in sputum
eosinophil count.

o To assess the effect on asthma control using the Asthma Control Questionnaire (ACQ).

o To evaluate the effect on quality of life using the Asthma Quality of Life Questionnaire

(AQLQ).
o To assess the safety and tolerability profile.

Study Design and Workflow:
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Caption: Proposed clinical trial workflow from screening to primary analysis.
Patient Population:

¢ Inclusion Criteria:

o Age 18-75 years.

o Diagnosis of asthma for at least 12 months.
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o Receiving regular treatment with high-dose inhaled corticosteroids (ICS) plus a second
controller (e.g., LABA).

o History of two or more severe asthma exacerbations requiring systemic corticosteroids in
the 12 months prior to screening.

o Screening blood eosinophil count =300 cells/pL.
o Pre-bronchodilator FEV1 between 40% and 80% of predicted normal.

o ACQ-6 score =1.5 at screening.

e Exclusion Criteria:

[¢]

Current smokers or former smokers with >10 pack-year history.

o

Diagnosis of COPD or other significant lung disease.

[e]

Treatment with an anti-IgE or anti-IL-5 biologic within 4 months of screening.

(¢]

Respiratory tract infection within 4 weeks of randomization.
Statistical Considerations:

o Sample Size: Based on previous trials, a sample size of approximately 850-900 patients
(split across three arms) would be required to detect a clinically meaningful reduction in
exacerbation rate with 90% power, assuming a placebo rate of ~0.8-1.0 exacerbations per
year.

e Primary Analysis: The primary endpoint will be analyzed using a negative binomial
regression model, with treatment group, baseline eosinophil count, and geographical region
as covariates.

Detailed Methodologies for Key Experiments
Protocol 1: Spirometry for FEV1 Measurement

e Purpose: To assess airway obstruction and its response to treatment.
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e Procedure:

o Patient Preparation: Patients should refrain from using short-acting bronchodilators for at
least 4-6 hours and long-acting bronchodilators for at least 12 hours before the test.

o Maneuver: The patient inhales maximally to total lung capacity, places their mouth
securely around the spirometer's mouthpiece, and then exhales as forcefully and rapidly
as possible for at least 6 seconds.

o Quality Control: At least three acceptable maneuvers must be performed. The two largest
FEV1 values should be within 150 mL of each other.

o Reporting: The highest FEV1 value from the acceptable maneuvers is recorded. The pre-
bronchodilator FEV1 is measured at baseline and all follow-up visits before administration
of any rescue medication.

Protocol 2: Induced Sputum for Eosinophil Count

e Purpose: To directly quantify eosinophilic airway inflammation.
e Procedure:

o Pre-medication: The patient inhales a short-acting bronchodilator (e.g., albuterol) to
prevent bronchoconstriction during the procedure.

o Induction: The patient inhales nebulized sterile, hypertonic saline (e.g., starting at 3%,
increasing to 4% and 5%) in 5-7 minute intervals. After each interval, the patient is
encouraged to cough deeply and expectorate sputum into a sterile container.

o Sample Processing:
» The collected sputum is treated with a mucolytic agent like dithiothreitol (DTT).
» The sample is filtered to remove debris and centrifuged to obtain a cell pellet.
» Atotal cell count is performed, and cytospin slides are prepared.

o Staining and Counting:
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» Slides are stained (e.g., Hematoxylin and Eosin or Wright-Giemsa).

» A differential cell count of at least 400 non-squamous cells is performed under a
microscope.

» The sputum eosinophil count is expressed as the percentage of total non-squamous
cells. A count >2-3% is typically considered indicative of eosinophilic airway
inflammation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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